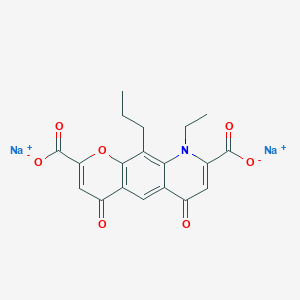
Nedocromil sodium
Cat. No. B050541
Key on ui cas rn:
69049-74-7
M. Wt: 394.3 g/mol
InChI Key: ILVBEEXVTXSUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04849427
Procedure details


A filtered solution of disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano-[3,2-g]-quinoline-2,8-dicarboxylate (75 g) in water (500 ml) was treated with a filtered solution of calcium nitrate (77 g) in water (500 ml). The mixture was stirred (2 hours) and then filtered. The solid obtained was washed with water and acetone, slurried first with water and then reslurried with acetone (500 ml). The solid was filtered off and dried in vacuo at 65° C. to give the title compound (73 g, contains 19.3% w/w water).
Name
disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano-[3,2-g]-quinoline-2,8-dicarboxylate
Quantity
75 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]3[C:19](=[O:20])[CH:18]=[C:17]([C:21]([O-:23])=[O:22])[O:16][C:10]=3[C:11]=2[CH2:13][CH2:14][CH3:15])[C:6](=[O:24])[CH:5]=[C:4]1[C:25]([O-:27])=[O:26])[CH3:2].[Na+].[Na+].[N+]([O-])([O-])=O.[Ca+2:34].[N+]([O-])([O-])=O>O>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]3[C:19](=[O:20])[CH:18]=[C:17]([C:21]([O-:23])=[O:22])[O:16][C:10]=3[C:11]=2[CH2:13][CH2:14][CH3:15])[C:6](=[O:24])[CH:5]=[C:4]1[C:25]([O-:27])=[O:26])[CH3:2].[Ca+2:34] |f:0.1.2,3.4.5,7.8|
|
Inputs


Step One
|
Name
|
disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano-[3,2-g]-quinoline-2,8-dicarboxylate
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C(=CC(C2=CC3=C(C(=C12)CCC)OC(=CC3=O)C(=O)[O-])=O)C(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
77 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred (2 hours)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water and acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 65° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(=CC(C2=CC3=C(C(=C12)CCC)OC(=CC3=O)C(=O)[O-])=O)C(=O)[O-].[Ca+2]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 73 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

